molecular formula C18H17BrN2S B2603540 5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole CAS No. 1206994-34-4

5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole

Cat. No.: B2603540
CAS No.: 1206994-34-4
M. Wt: 373.31
InChI Key: QJJHAILBQDMGHG-UHFFFAOYSA-N
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Description

The compound 5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole features an imidazole core substituted at three positions:

  • Position 1: o-Tolyl (2-methylphenyl), introducing steric bulk and electron-donating effects.
  • Position 5: 4-Bromophenyl, contributing halogen-mediated interactions (e.g., van der Waals, halogen bonding).

This structural configuration is optimized for pharmacological relevance, with bromine and ethylthio groups commonly employed in drug design for target binding and metabolic stability .

Properties

IUPAC Name

5-(4-bromophenyl)-2-ethylsulfanyl-1-(2-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2S/c1-3-22-18-20-12-17(14-8-10-15(19)11-9-14)21(18)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJHAILBQDMGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine.

    Introduction of Substituents: The bromophenyl, ethylthio, and o-tolyl groups can be introduced through various substitution reactions. For example, the bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods may vary depending on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl, ethylthio, and o-tolyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Aryl Group Modifications
  • Target Compound : o-Tolyl (2-methylphenyl) provides steric hindrance and moderate electron donation.
  • The 4-methylbenzylthio group at position 2 further increases steric bulk compared to ethylthio .
  • Compound 4p () : 3',4',5'-Trimethoxyphenyl enhances electron density and hydrogen-bonding capacity, improving solubility but reducing metabolic stability .
  • Parchem Derivatives (Evidences 10–12) : Variants include 4-methylphenyl (para-tolyl) and 4-(difluoromethoxy)phenyl, altering electronic properties and steric profiles .

Impact : The o-tolyl group in the target compound balances steric effects and electronic properties, whereas electron-withdrawing substituents (e.g., Cl, CF₃O) may improve target affinity but reduce bioavailability.

Positional Isomerism
  • : 1-(4-Methylphenyl) (para-tolyl) vs. the target’s ortho-substitution.

Substituent Variations at Position 2

  • Target Compound : Ethylthio (-S-CH₂CH₃) offers moderate lipophilicity (logP ~3.5 estimated).
  • Compound 9c () : Thiazole-triazole-acetamide side chain introduces hydrogen-bonding motifs, enhancing α-glucosidase inhibition (IC₅₀ = 6.84 μM for related compounds vs. acarbose IC₅₀ = 378.2 μM) .
  • Thiols may form disulfide bonds, affecting stability .

Impact : Ethylthio in the target compound balances lipophilicity and metabolic stability, whereas polar groups (e.g., acetohydrazides) improve solubility but may reduce membrane permeability.

Bromophenyl vs. Other Aromatic Substitutions

  • Target Compound : 4-Bromophenyl provides halogen bonding and hydrophobic interactions.
  • The hydroxyl group at position 1 enhances solubility but may increase metabolic clearance .
  • Compound 4p () : Lacks bromine but includes trimethoxyphenyl for enhanced π-stacking .

Impact : Bromine’s larger atomic radius compared to fluorine improves van der Waals interactions, critical for binding to hydrophobic enzyme pockets.

Core Structure Modifications

  • Target Compound : Simple imidazole core with planar geometry.
  • Benzo[d]imidazole Derivatives () : Fused benzene ring increases rigidity and aromatic surface area, improving binding to flat enzymatic pockets (e.g., α-glucosidase IC₅₀ = 6.10 μM for ethylthio-benzimidazoles) .

Impact : Benzoimidazoles exhibit higher potency in enzyme inhibition but may suffer from reduced solubility.

Biological Activity

5-(4-bromophenyl)-2-(ethylthio)-1-(o-tolyl)-1H-imidazole is an organic compound belonging to the imidazole class, characterized by its unique structure that includes a bromophenyl group, an ethylthio group, and an o-tolyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is C18H17BrN2SC_{18}H_{17}BrN_2S, and its structure can be represented as follows:

InChI 1S C18H17BrN2S c1 3 22 18 20 12 17 14 8 10 15 19 11 9 14 21 18 16 7 5 4 6 13 16 2 h4 12H 3H2 1 2H3\text{InChI 1S C18H17BrN2S c1 3 22 18 20 12 17 14 8 10 15 19 11 9 14 21 18 16 7 5 4 6 13 16 2 h4 12H 3H2 1 2H3}

Biological Activity Overview

Research indicates that derivatives of imidazole, including this compound, exhibit a range of biological activities:

Antimicrobial Activity

Studies have demonstrated significant antimicrobial properties against various pathogens. For instance, the compound has shown effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.22 μg/mL

These values suggest that the compound has potent antimicrobial activity comparable to established antibiotics .

The mechanism by which this compound exerts its effects is thought to involve interaction with key molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity, potentially leading to the inhibition of bacterial growth or cancer cell proliferation .

Case Studies

Several studies have highlighted the biological activities of this compound:

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
5-(4-chlorophenyl)-2-(ethylthio)-1H-imidazoleChlorophenylModerate antimicrobial activity
5-(4-fluorophenyl)-2-(ethylthio)-1H-imidazoleFluorophenylEnhanced anticancer activity

The presence of bromine in the compound may enhance its reactivity and binding affinity compared to chlorine or fluorine derivatives, potentially leading to superior biological activity .

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